molecular formula C7H6BrFN2O B7873154 4-Bromo-3-fluorobenzohydrazide

4-Bromo-3-fluorobenzohydrazide

Cat. No.: B7873154
M. Wt: 233.04 g/mol
InChI Key: OHXDAFYGCDVRTD-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobenzohydrazide ( 929884-90-2) is a versatile aromatic hydrazide derivative with the molecular formula C 7 H 6 BrFN 2 O and a molecular weight of 233.04 g/mol . It serves as a key synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both a bromo and a fluoro substituent on the aromatic ring, along with a reactive hydrazide group, allows for diverse chemical transformations. The bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of new carbon-carbon bonds . Simultaneously, the hydrazide functional group can readily condense with aldehydes to form hydrazone derivatives, a class of compounds known as Schiff bases . Research on closely related fluorobenzohydrazide compounds has shown that such Schiff base derivatives exhibit promising third-order nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and optical switching devices . Furthermore, these derivatives are frequently investigated for their diverse biological properties, which include antibacterial, antifungal, and anticancer activities . As such, this compound is a valuable precursor in the synthesis of complex molecules for material science and medicinal chemistry research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-3-fluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXDAFYGCDVRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Synthesis

Methyl ester precursors are synthesized via Fischer esterification of 4-bromo-3-fluorobenzoic acid:

C7H4BrFO2+CH3OHH+C8H6BrFO2+H2O\text{C}7\text{H}4\text{BrFO}2 + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{C}8\text{H}6\text{BrFO}2 + \text{H}2\text{O}

Reaction Conditions :

  • Catalyst: Concentrated H₂SO₄ (5 mol%)

  • Temperature: 65°C (reflux)

  • Duration: 6–8 hours

  • Yield: 92–95%

Hydrazinolysis

The ester reacts with excess hydrazine hydrate:

C8H6BrFO2+N2H4H2OC7H5BrFN2O+CH3OH+H2O\text{C}8\text{H}6\text{BrFO}2 + \text{N}2\text{H}4\cdot\text{H}2\text{O} \rightarrow \text{C}7\text{H}5\text{BrFN}2\text{O} + \text{CH}3\text{OH} + \text{H}_2\text{O}

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 70°C (reflux)

  • Molar Ratio: 1:3 (ester to hydrazine)

  • Duration: 4–6 hours

  • Yield: 85–90%

Table 2: Ester Hydrazinolysis Parameters

StepConditionsYield
Ester FormationH₂SO₄, CH₃OH, reflux, 6h92–95%
HydrazinolysisN₂H₄·H₂O, reflux, 4h85–90%
Overall Yield 78–86%

Aldehyde Oxidation and Subsequent Derivatization

While less common, this route begins with 4-bromo-3-fluorobenzaldehyde (CAS 222978-01-0), synthesized via MnO₂-mediated oxidation of 4-bromo-3-fluorobenzyl alcohol.

Aldehyde Oxidation to Carboxylic Acid

The aldehyde is oxidized to 4-bromo-3-fluorobenzoic acid using potassium permanganate:

C7H4BrFO+KMnO4C7H4BrFO2+MnO2+KOH\text{C}7\text{H}4\text{BrFO} + \text{KMnO}4 \rightarrow \text{C}7\text{H}4\text{BrFO}2 + \text{MnO}_2 + \text{KOH}

Reaction Conditions :

  • Solvent: Dilute H₂SO₄ (10%)

  • Temperature: 90–100°C

  • Duration: 4–5 hours

  • Yield: 70–75%

Acid Chloride and Hydrazide Formation

The resultant acid is converted to the hydrazide via the acid chloride route (Section 1.2–1.3).

Table 3: Aldehyde Oxidation Route Parameters

StepConditionsYield
Aldehyde SynthesisMnO₂, CHCl₃, rt, 16h55%
Oxidation to AcidKMnO₄, H₂SO₄, 90°C, 4h70–75%
Hydrazide SynthesisAs in Section 1.380–85%
Overall Yield 25–29%

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • Acid Chloride Route : Highest yield (72–81%), suitable for industrial-scale production. Requires handling corrosive SOCl₂.

  • Ester Hydrazinolysis : Avoids acid chloride but adds an esterification step. Marginally lower cost due to milder conditions.

  • Aldehyde Oxidation : Least efficient (25–29%), limited by low aldehyde synthesis yields.

Purity and Byproducts

  • Acid chloride-derived hydrazide exhibits >98% purity (HPLC).

  • Ester routes may retain residual methanol, necessitating rigorous drying.

  • Aldehyde oxidation introduces MnO₂ byproducts, requiring additional filtration.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.

    Condensation Reactions: Aldehydes and ketones are used as reagents, typically under acidic or basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products Formed

    Hydrazones and Schiff Bases: Formed from condensation reactions with aldehydes and ketones.

    Substituted Benzoic Acid Derivatives: Formed from substitution reactions.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 4-Bromo-3-fluorobenzohydrazide serves as a versatile building block for synthesizing more complex organic compounds. Its unique chemical properties enable the formation of various derivatives through substitution reactions.

Biology

  • Enzyme Inhibition Studies : This compound is utilized in studying enzyme inhibitors, particularly those involved in inflammatory pathways. It has shown potential as an inhibitor for cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Medicine

  • Drug Development : The compound is being investigated for its potential as a precursor in pharmaceutical development. Its structure suggests possible interactions with biological targets, making it a candidate for anti-inflammatory and antifungal drugs.

Industry

  • Agrochemicals and Specialty Chemicals : Its reactivity and stability make it suitable for developing agrochemicals and specialty chemicals used in various industrial applications.

Anti-inflammatory Activity

Recent studies indicate that this compound exhibits significant anti-inflammatory properties. Molecular docking studies suggest that it selectively interacts with COX enzymes, potentially leading to reduced inflammation without the gastrointestinal side effects typical of many NSAIDs.

Antifungal Activity

The compound has been evaluated for antifungal activity against various strains, including Candida species. In vitro assays demonstrate moderate antifungal properties, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

SubstituentEffect on Activity
Bromine at position 4Enhances anti-inflammatory activity
Fluorine at position 3Increases lipophilicity and bioavailability
Hydrazide functional groupEssential for biological activity

Studies suggest that halogen substituents (bromine and fluorine) enhance the compound's lipophilicity, crucial for membrane permeability and overall bioactivity.

Case Studies

  • Anti-inflammatory Efficacy : A study by Shcherbyna et al. demonstrated that derivatives of this compound exhibited significant inhibition of COX-1, leading to reduced inflammation in animal models.
  • Antifungal Screening : Research evaluated the antifungal activity against Candida albicans, showing promising results with MICs comparable to established antifungal agents.
  • Molecular Docking Studies : In silico studies have provided insights into binding interactions between this compound and target proteins involved in inflammation and fungal resistance mechanisms, supporting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Substituent Effects: Bromine and Fluorine vs. Other Halogens

  • 4-Bromo-3-fluorobenzohydrazide vs. Steric Effects: Fluorine’s smaller atomic radius (0.64 Å vs. Cl: 0.99 Å) reduces steric hindrance, improving accessibility for reactions at the 3-position. Physicochemical Properties:
  • Molecular Weight : 233.04 g/mol (F) vs. 247.49 g/mol (Cl).
  • Lipophilicity : Fluorine may lower logP compared to chlorine, affecting solubility and bioavailability .

  • This compound vs. 4-Bromo-3-methylbenzoic acid (C₈H₇BrO₂, CAS 7697-28-1):

    • Functional Group : The hydrazide group (−CONHNH₂) enables condensation reactions (e.g., with ketones to form hydrazones), unlike the carboxylic acid (−COOH) in the latter, which is prone to esterification or amidation .

Functional Group Comparisons

  • Benzohydrazide vs. Benzyl Hydrazine :

    • (3-Bromo-4-fluorobenzyl)hydrazine (CAS 887596-68-1) contains a benzyl-hydrazine group (−CH₂NHNH₂) instead of the hydrazide (−CONHNH₂). The absence of the carbonyl group reduces resonance stabilization, making the benzyl derivative more reactive but less stable .
  • Benzohydrazide vs. Boronic Acid :

    • 4-Bromo-3-fluorobenzeneboronic acid (C₆H₅BBrFO₂) features a boronic acid group (−B(OH)₂), enabling Suzuki-Miyaura cross-coupling reactions. In contrast, the hydrazide is more suited for heterocycle synthesis .

Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Substituents Key Applications
This compound* C₇H₆BrFN₂O 233.04 Benzohydrazide Br (4), F (3) Hydrazone synthesis, metal complexes
3-Bromo-4-chlorobenzohydrazide C₇H₆BrClN₂O 247.49 Benzohydrazide Br (3), Cl (4) Organic intermediates
4-Bromo-3-fluorobenzoic acid C₇H₄BrFO₂ 219.01 Benzoic acid Br (4), F (3) Pharmaceutical precursors
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ 215.05 Benzoic acid Br (4), CH₃ (3) Polymer additives

*Calculated data based on analogs.

Biological Activity

4-Bromo-3-fluorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a hydrazone derivative characterized by the presence of bromine and fluorine substituents on the benzene ring. Its molecular formula is C7H7BrFN2OC_7H_7BrFN_2O, and it exhibits distinct physicochemical properties that influence its biological activity.

Antimicrobial Activity

The antimicrobial properties of hydrazone derivatives have been extensively studied. Research indicates that compounds similar to this compound exhibit notable activity against various bacterial strains.

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
This compoundTBDTBDAntibacterial
2,4-Dihydroxybenzohydrazide3.9115.62Strong against S. aureus
Compound 18 (related)0.48-7.811.95-31.25Bactericidal

Findings : The Minimum Inhibitory Concentration (MIC) values for related compounds demonstrate their effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The activity of this compound is anticipated to be comparable, given structural similarities.

Anticancer Activity

Recent studies have also investigated the cytotoxic effects of hydrazone derivatives on cancer cell lines. The following table summarizes the cytotoxicity of selected compounds:

CompoundCell LineIC50 (µM)Effect
This compoundTBDTBDAntiproliferative
2,4-DihydroxybenzohydrazideMDA-MB-2314.77Moderate toxicity
Compound 18 (related)HepG2TBDHigh cytotoxicity

Case Studies : In vitro studies using the MTT assay have shown that certain hydrazone derivatives can inhibit cell viability significantly, indicating their potential as anticancer agents .

Enzyme Inhibition

Enzyme inhibition studies are critical for understanding the mechanism of action of hydrazone derivatives. Research has shown that these compounds can inhibit key enzymes involved in various biological processes.

CompoundEnzymeIC50 (µM)
This compoundAcetylcholinesterase (AChE)TBD
Compound XButyrylcholinesterase (BuChE)TBD

Mechanism : The inhibition of AChE is particularly noteworthy as it plays a crucial role in neurotransmission and has implications in neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Bromo-3-fluorobenzohydrazide, and what intermediates are critical in its preparation?

  • Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and appropriately substituted benzoyl chlorides. Key intermediates include 4-bromo-3-fluorobenzoic acid derivatives, such as 4-bromo-3-fluorobenzoyl chloride, which can be prepared via bromination and fluorination of benzoic acid precursors. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions like hydrolysis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity. FT-IR can validate the presence of hydrazide (-CONHNH₂) and aryl halide functional groups. Mass spectrometry (HRMS or ESI-MS) ensures molecular weight accuracy. For structural elucidation, single-crystal X-ray diffraction is recommended, as demonstrated in related hydrazide derivatives .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Due to insufficient toxicological data, assume acute toxicity. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid inhalation and ingestion; store in a cool, dry environment .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of this compound derivatives?

  • Methodological Answer : Use electronic (e.g., total energy, dipole moment) and topological descriptors (Wiener index, molecular connectivity indices) to correlate structural features with antimicrobial or anticancer activity. Train models using datasets from synthesized analogs (e.g., IC₅₀ values against cancer cell lines). Validate with leave-one-out cross-validation and external test sets. Prioritize derivatives with high predicted activity for synthesis .

Q. What experimental design considerations are critical when evaluating the anticancer potential of this compound?

  • Methodological Answer :

  • Cell Line Selection : Use diverse cancer cell lines (e.g., MCF-7, HeLa) and normal cell controls to assess selectivity.
  • Dose-Response Curves : Determine IC₅₀ values using serial dilutions (e.g., 0.1–100 µM) and MTT assays.
  • Mechanistic Studies : Include apoptosis assays (Annexin V/PI staining) and ROS generation measurements. Compare efficacy to standard drugs like 5-fluorouracil .

Q. How should researchers address contradictions in literature data regarding the reactivity of bromo-fluorinated benzohydrazides?

  • Methodological Answer :

  • Systematic Replication : Reproduce conflicting studies under standardized conditions (solvent, catalyst, temperature).
  • Advanced Characterization : Use HPLC-MS to detect trace impurities or degradation products that may influence reactivity.
  • Computational Modeling : Perform DFT calculations to explore electronic effects of substituents (e.g., bromine’s electron-withdrawing nature) on reaction pathways .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often enhance reactivity but may require careful moisture control.
  • Purification Techniques : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

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